N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide
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Overview
Description
N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acetyl, phenyl, and sulfonamido groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the coupling of the intermediate with the desired acetamide derivative under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivative compounds .
Scientific Research Applications
N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)acetamide: Shares a similar acetamide structure but lacks the sulfonamido group.
4-Acetamidoacetophenone: Contains an acetyl group and an acetamido group but differs in the overall structure.
N-(4-methoxyphenyl)-N-methylacetamide: Similar in having an acetamide group but with different substituents
Uniqueness
N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide is unique due to its combination of acetyl, phenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-7-11-21(12-8-18)16-27(32(30,31)24-13-9-19(2)10-14-24)17-25(29)26-23-6-4-5-22(15-23)20(3)28/h4-15H,16-17H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCGVOXFYRNAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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